molecular formula C18H14N4O2 B11488660 6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11488660
M. Wt: 318.3 g/mol
InChI Key: STUCYKGAIOXPIG-UHFFFAOYSA-N
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Description

6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C18H14N4O2/c1-10-5-7-12(8-6-10)14-11(2)20-21-16(14)22-17(23)13-4-3-9-19-15(13)18(22)24/h3-9H,1-2H3,(H,20,21)

InChI Key

STUCYKGAIOXPIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N3C(=O)C4=C(C3=O)N=CC=C4)C

Origin of Product

United States

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